molecular formula C18H21NO B13862171 1-[3-(Benzyloxy)propyl]indoline

1-[3-(Benzyloxy)propyl]indoline

Cat. No.: B13862171
M. Wt: 267.4 g/mol
InChI Key: ZTASKJIGBQBSQD-UHFFFAOYSA-N
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Description

1-(3-Benzyloxypropyl)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a benzyloxypropyl group attached to the nitrogen atom of the indoline ring. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)indoline typically involves the reaction of indoline with 3-benzyloxypropyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of the benzyloxypropyl halide, resulting in the formation of 1-(3-Benzyloxypropyl)indoline .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like chromatography and crystallization further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Benzyloxypropyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indoline and indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3-Benzyloxypropyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Benzyloxypropyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxypropyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • 1-(3-Hydroxypropyl)indoline
  • 1-(3-Methoxypropyl)indoline
  • 1-(3-Aminopropyl)indoline

Comparison: 1-(3-Benzyloxypropyl)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)-2,3-dihydroindole

InChI

InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2

InChI Key

ZTASKJIGBQBSQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3

Origin of Product

United States

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